molecular formula C20H15BrN2S B2470809 (Z)-3-(2-bromophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 476670-19-6

(Z)-3-(2-bromophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2470809
CAS RN: 476670-19-6
M. Wt: 395.32
InChI Key: OKBXBVXSAKPVOS-YVLHZVERSA-N
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Description

(Z)-3-(2-bromophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of acrylonitrile derivative that has been synthesized using specific chemical methods. The purpose of

Scientific Research Applications

Photoluminescence and Optical Applications

Compounds similar to "(Z)-3-(2-bromophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile" have been studied for their photoluminescence characteristics. For example, novel 4-aryl substituted thiophene derivatives with bis-diarylacrylonitrile units, related in structure, have been synthesized and analyzed for their UV–vis absorption and photoluminescent spectra. These compounds emit green fluorescence in both solid state and CH2Cl2 solution under UV irradiation, demonstrating potential applications in optoelectronic devices and materials science due to their good thermal stability and distinctive fluorescence properties (Xu, Yu, & Yu, 2012).

Chemical Synthesis and Structural Analysis

The chemical synthesis and structural analysis of compounds containing acrylonitrile and thiazole groups, akin to the compound , have been reported. Research in this area focuses on developing synthetic methodologies and understanding the structural aspects of such compounds through techniques like X-ray diffraction analysis. This research paves the way for the synthesis of novel compounds with potential applications in material science and pharmaceuticals (Frolov et al., 2005).

Optoelectronic and Nonlinear Optical Properties

Designed and synthesized thiophene dyes, including structures similar to the target compound, have demonstrated significant nonlinear absorption and optical limiting behavior. These properties are crucial for the development of materials that can protect human eyes and optical sensors, as well as stabilize light sources in optical communications. The optoelectronic and nonlinear optical properties of these compounds, investigated using various spectroscopic methods and density functional theory calculations, highlight their potential in photonic applications (Anandan et al., 2018).

Applications in Heterocyclic Synthesis

The compound and its derivatives have applications in the synthesis of heterocyclic compounds, which are of significant interest in pharmaceutical research. For instance, the synthesis of piperidine-based 1,3-thiazole derivatives showcases the utility of such acrylonitrile and thiazolyl compounds in creating bioactive molecules with potential anti-arrhythmic properties (Abdel‐Aziz et al., 2009).

Fungicidal Activity

Research into thiazole derivatives prepared from related bromo-phenyl compounds has shown promising fungicidal activity. This line of research involves the synthesis and characterization of novel compounds for potential agricultural applications, demonstrating the broad applicability of such chemical structures in addressing practical challenges (Bashandy, Abdelall, & El-Morsy, 2008).

properties

IUPAC Name

(Z)-3-(2-bromophenyl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2S/c1-13-7-8-16(9-14(13)2)19-12-24-20(23-19)17(11-22)10-15-5-3-4-6-18(15)21/h3-10,12H,1-2H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBXBVXSAKPVOS-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3Br)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3Br)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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